Cas no 1601133-07-6 (1-(4-Aminophenyl)-3-methylpiperidin-4-ol)

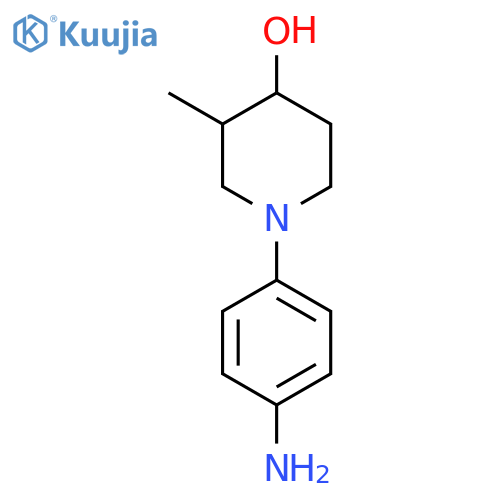

1601133-07-6 structure

商品名:1-(4-Aminophenyl)-3-methylpiperidin-4-ol

CAS番号:1601133-07-6

MF:C12H18N2O

メガワット:206.284122943878

CID:4772177

1-(4-Aminophenyl)-3-methylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 1-(4-aminophenyl)-3-methylpiperidin-4-ol

- 1-(4-Aminophenyl)-3-methylpiperidin-4-ol

-

- インチ: 1S/C12H18N2O/c1-9-8-14(7-6-12(9)15)11-4-2-10(13)3-5-11/h2-5,9,12,15H,6-8,13H2,1H3

- InChIKey: VLDZSYJUOOYEJH-UHFFFAOYSA-N

- ほほえんだ: OC1CCN(C2C=CC(=CC=2)N)CC1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 202

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 49.5

1-(4-Aminophenyl)-3-methylpiperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-6768-10g |

1-(4-aminophenyl)-3-methylpiperidin-4-ol |

1601133-07-6 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-6768-5g |

1-(4-aminophenyl)-3-methylpiperidin-4-ol |

1601133-07-6 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| TRC | A129071-500mg |

1-(4-Aminophenyl)-3-methylpiperidin-4-ol |

1601133-07-6 | 500mg |

$ 365.00 | 2022-06-08 | ||

| Life Chemicals | F1907-6768-0.25g |

1-(4-aminophenyl)-3-methylpiperidin-4-ol |

1601133-07-6 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-6768-0.5g |

1-(4-aminophenyl)-3-methylpiperidin-4-ol |

1601133-07-6 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| TRC | A129071-100mg |

1-(4-Aminophenyl)-3-methylpiperidin-4-ol |

1601133-07-6 | 100mg |

$ 95.00 | 2022-06-08 | ||

| TRC | A129071-1g |

1-(4-Aminophenyl)-3-methylpiperidin-4-ol |

1601133-07-6 | 1g |

$ 570.00 | 2022-06-08 | ||

| Life Chemicals | F1907-6768-1g |

1-(4-aminophenyl)-3-methylpiperidin-4-ol |

1601133-07-6 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-6768-2.5g |

1-(4-aminophenyl)-3-methylpiperidin-4-ol |

1601133-07-6 | 95%+ | 2.5g |

$802.0 | 2023-09-07 |

1-(4-Aminophenyl)-3-methylpiperidin-4-ol 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

1601133-07-6 (1-(4-Aminophenyl)-3-methylpiperidin-4-ol) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬